

A Comprehensive Technical Guide to 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine

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Compound of Interest

Compound Name: 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine

CAS No.: 51344-12-8

Cat. No.: B1602027

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Abstract

This technical guide provides a comprehensive overview of **2-(4-Methoxyphenoxy)-N,N-dimethylethanamine**, a tertiary amine featuring a methoxyphenoxy ether moiety. While specific research on this molecule's biological activity is not extensively published, its structural components are prevalent in pharmacologically active compounds, particularly those targeting the central nervous system. This document serves as a foundational resource for researchers in medicinal chemistry and drug development, detailing the compound's nomenclature, physicochemical properties, a robust synthetic pathway with mechanistic rationale, and a complete workflow for its analytical characterization. Furthermore, we explore its potential pharmacological relevance by examining structurally analogous compounds, positioning it as a valuable scaffold for future research and development endeavors.

Core Compound Identification and Properties

Nomenclature and Synonyms

The compound is systematically named under IUPAC conventions, though several synonyms may be encountered in chemical databases and supplier catalogs.

- IUPAC Name: **2-(4-methoxyphenoxy)-N,N-dimethylethanamine**.
- CAS Number: 51344-12-8[1][2][3][4][5].
- Common Synonyms: 2-(4-Methoxyphenoxy)-N,N-dimethylethan-1-amine[3].

Chemical Structure

The molecule consists of a 4-methoxyphenol (mequinol) core linked via an ether bond to a N,N-dimethylethylamine side chain. This structure is noteworthy as the phenoxy-ethylamine scaffold is a key feature in many neuropharmacological agents.

Physicochemical Data

A summary of the key physicochemical properties is presented below, compiled from various chemical data sources.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₇ NO ₂	[1][5]
Molecular Weight	195.26 g/mol	[1][4]
CAS Number	51344-12-8	[1][2][3][4][5]
InChI Key	LTVRUDZZRDMXFX- UHFFFAOYSA-N	
SMILES	<chem>COC1=CC=C(OCCN(C)C)C=C1</chem>	[4]
MDL Number	MFCD18800941	[4]
Purity (Typical)	≥95%	[3]
Storage	Sealed in dry, room temperature	[4]

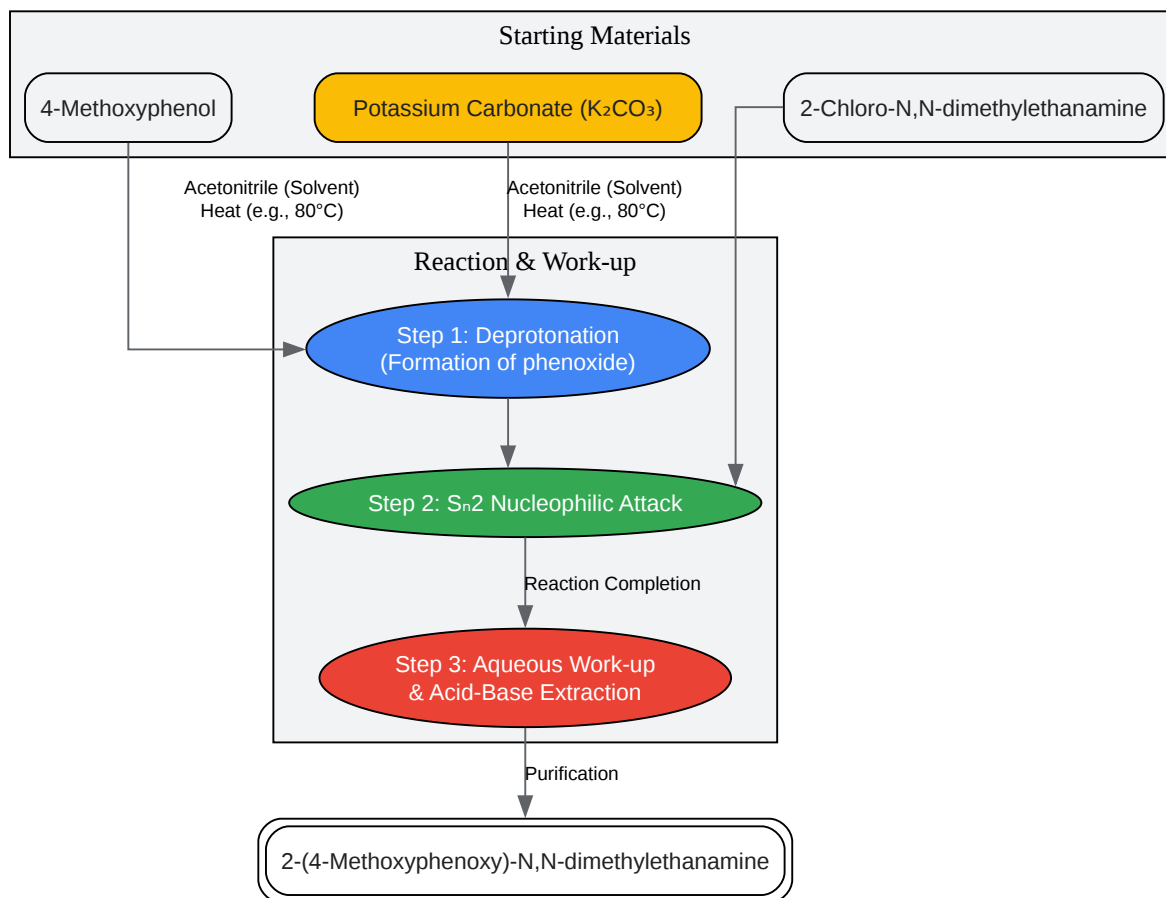
Synthesis and Mechanistic Rationale

The synthesis of aryl ethers is a cornerstone of organic chemistry, with the Williamson ether synthesis being the most reliable and widely adopted method. This approach is particularly well-suited for synthesizing **2-(4-Methoxyphenoxy)-N,N-dimethylethanamine** due to the acidic nature of the phenolic proton on the 4-methoxyphenol starting material.

Retrosynthetic Analysis & Strategy

The target molecule is an ether, which can be disconnected at the C-O ether bond. This retrosynthetic disconnection yields two primary synthons: a 4-methoxyphenoxide anion and a 2-(dimethylamino)ethyl cation. These synthons correspond to the readily available starting materials: 4-methoxyphenol and a 2-halo-N,N-dimethylethanamine derivative, typically 2-chloro-N,N-dimethylethanamine. The reaction proceeds via an S_N2 mechanism, where the phenoxide acts as the nucleophile.

Proposed Synthetic Workflow Diagram



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Sources

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